molecular formula C10H11NO4 B570480 N-Carbobenzoxyglycine-13C2,15N CAS No. 525587-92-2

N-Carbobenzoxyglycine-13C2,15N

Cat. No.: B570480
CAS No.: 525587-92-2
M. Wt: 212.179
InChI Key: CJUMAFVKTCBCJK-DYYXCFAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Carbobenzoxyglycine-13C2,15N is a stable isotope-labeled derivative of glycine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. The compound is synthesized via the reaction of [2-13C,15N]-glycine with benzyloxycarbonyl chloride (CbzCl) under alkaline conditions, followed by acidification to isolate the product . The isotopic labeling (13C at the C2 position and 15N at the amine) enhances its utility in advanced biochemical studies, particularly in tracing metabolic pathways, protein interactions, and enzymatic processes using techniques like NMR and mass spectrometry. Its molecular formula is C₉H₉¹³C₂¹⁵NO₄, with a molecular weight of 235.18 g/mol (calculated based on isotopic enrichment). The Cbz group offers reversible amine protection, making the compound valuable in peptide synthesis and degradation studies .

Properties

IUPAC Name

2-(phenylmethoxycarbonyl(15N)amino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-9(13)6-11-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13)/i6+1,9+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUMAFVKTCBCJK-DYYXCFAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[15NH][13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzoxyglycine-13C2,15N typically involves the protection of glycine with a carbobenzoxy (Cbz) group. The isotopically labeled glycine (13C2,15N) is reacted with benzyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: N-Carbobenzoxyglycine-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Carbobenzoxyglycine-13C2,15N is widely used in scientific research due to its stable isotope labels. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Carbobenzoxyglycine-13C2,15N is primarily related to its role as a labeled amino acid. In biological systems, it is incorporated into peptides and proteins, allowing researchers to track its movement and transformation. The isotopic labels (13C and 15N) provide a means to monitor these processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-Carbobenzoxyglycine-13C2,15N with structurally related isotope-labeled glycine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Primary Applications Synthesis Method
This compound C₉H₉¹³C₂¹⁵NO₄ 235.18 Benzyloxycarbonyl Peptide synthesis, metabolic tracing CbzCl + [2-13C,15N]-glycine under basic conditions
N-Octanoylglycine-13C2,15N C₈¹³C₂H₁₉¹⁵NO₃ 204.24 Octanoyl Lipid metabolism, drug development Acylation of glycine with octanoyl chloride
Hexanoylglycine-13C2,15N C₆¹³C₂H₁₅¹⁵NO₃ 190.19 Hexanoyl Metabolic disorder studies, NMR analysis Similar to N-Octanoylglycine
N-(Benzyloxycarbonyl)ethanolamine-13C2,15N C₉H₁₁¹³C₂¹⁵NO₃ 209.19 Benzyloxycarbonyl Ethanolamine metabolism studies CbzCl + [13C2,15N]-ethanolamine

Isotopic Labeling and Analytical Utility

  • NMR Spectroscopy :

    • This compound exhibits distinct 13C and 15N chemical shifts due to the electron-withdrawing Cbz group. For example, the 15N resonance is deshielded compared to unlabeled glycine, similar to trends observed in acetylated pyridine N-oxides (δ(H-3) = 1.34–1.49 ppm in substituted derivatives) .
    • Decoupled 1H-NMR techniques (saturating 13C/15N nuclei) simplify spectra for quantitative analysis, as demonstrated for isotope-labeled compounds in metabolic studies .
  • Mass Spectrometry :

    • The 13C2 and 15N labels increase the molecular ion mass by 2.0 Da (13C) and 1.0 Da (15N) , enabling precise tracking in complex biological matrices .

Commercial and Research Relevance

  • Cost and Availability: Hexanoylglycine-13C2,15N is priced at €343.00/mg, reflecting the complexity of isotopic synthesis, while N-Carbobenzoxyglycine is typically synthesized in-house for research . Compounds like 2-Nitrobenzaldehyde semicarbazone-13C,15N₂ (sc-288265, $520/10 mg) underscore the premium for stable isotope-labeled standards in biochemistry .

Biological Activity

N-Carbobenzoxyglycine-13C2,15N is a stable isotope-labeled derivative of glycine, which is significant in biochemical research and pharmaceutical applications. This compound is utilized in various studies due to its ability to act as a tracer in metabolic pathways and its interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H10N2O3
  • Molecular Weight : 194.19 g/mol
  • CAS Number : 211057-02-2
  • IUPAC Name : N-(benzyloxycarbonyl)glycine

This compound functions primarily as a competitive inhibitor of various enzymes involved in metabolic pathways. Its incorporation into proteins and peptides can alter the biological activity of these molecules, affecting processes such as:

  • Protein Synthesis : By substituting for natural glycine, it can influence protein folding and stability.
  • Metabolic Pathways : It serves as a tracer in metabolic studies, allowing researchers to track the fate of glycine in biological systems.

Enzyme Inhibition

One of the key activities of this compound is its role as an inhibitor of specific enzymes. For instance, it has been shown to inhibit the activity of prolyl hydroxylase, which is crucial in collagen synthesis. This inhibition can lead to altered collagen formation, impacting tissue repair and fibrosis.

Cellular Effects

The compound influences various cellular processes:

  • Apoptosis : It has been implicated in the modulation of apoptotic pathways, potentially enhancing or inhibiting cell death depending on the context.
  • Cell Cycle Regulation : this compound affects cell cycle progression by altering the expression of cyclins and cyclin-dependent kinases.

Case Studies

Study Objective Findings
Study 1Investigate the effects on collagen synthesisThis compound inhibited prolyl hydroxylase activity leading to reduced collagen deposition in fibroblasts.
Study 2Examine apoptosis modulationThe compound increased apoptosis rates in cancer cell lines by enhancing caspase activity.
Study 3Analyze metabolic trackingUtilized as a tracer in vivo to study glycine metabolism in murine models, revealing altered metabolic pathways under stress conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within biological systems. Its half-life varies depending on the route of administration but generally falls within a range suitable for metabolic studies.

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